Cas no 1333839-69-2 (N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide)

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide is a specialized organic compound featuring a unique molecular structure combining chloro, fluoro, nitro, and cyano functional groups. Its distinct arrangement offers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing groups enhances reactivity, making it valuable for selective chemical transformations. The compound's stability under controlled conditions ensures reliable performance in synthetic applications. Researchers may explore its use in developing novel inhibitors or ligands due to its structural complexity and functional diversity. Proper handling and storage are recommended to maintain integrity.
N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide structure
1333839-69-2 structure
商品名:N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide
CAS番号:1333839-69-2
MF:C16H11ClFN3O3
メガワット:347.728245973587
CID:6216466
PubChem ID:53598114

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 1333839-69-2
    • Z1171878626
    • AKOS033132708
    • EN300-26686445
    • N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide
    • インチ: 1S/C16H11ClFN3O3/c17-11-5-3-6-12(18)16(11)13(9-19)20-15(22)8-10-4-1-2-7-14(10)21(23)24/h1-7,13H,8H2,(H,20,22)
    • InChIKey: HBGVRVUMJDVHMP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C(C#N)NC(CC1C=CC=CC=1[N+](=O)[O-])=O)F

計算された属性

  • せいみつぶんしりょう: 347.0472971g/mol
  • どういたいしつりょう: 347.0472971g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 518
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26686445-0.05g
N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide
1333839-69-2 95.0%
0.05g
$212.0 2025-03-20

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide 関連文献

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamideに関する追加情報

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide: A Comprehensive Overview

The compound with CAS No. 1333839-69-2, known as N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials.

N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide is characterized by its complex molecular architecture, which includes a cyano group, a nitrophenyl moiety, and a chloro-fluorophenyl substituent. The presence of these functional groups endows the compound with distinctive electronic and steric properties, making it an intriguing subject for both theoretical and experimental studies.

Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of this compound. Using density functional theory (DFT), scientists have elucidated the role of the cyano group in stabilizing the molecule's conformation through resonance effects. Additionally, the nitrophenyl group has been shown to enhance the molecule's aromaticity, contributing to its stability under various chemical conditions.

The synthesis of N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide involves a multi-step process that combines nucleophilic substitution and acylation reactions. Researchers have optimized the reaction conditions to achieve high yields while minimizing side reactions. This has been made possible by leveraging modern catalytic techniques and green chemistry principles.

In terms of applications, this compound has shown promise in the field of pharmacology. Preclinical studies indicate that it exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes suggests potential utility as a drug delivery agent.

Recent research has also explored the use of N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of novel semiconducting materials. Experimental results demonstrate that thin films formed from this compound exhibit favorable charge transport characteristics.

The environmental impact of this compound has also been a topic of interest among researchers. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in ecosystems. This is particularly important for applications in agrochemicals, where environmental safety is a critical concern.

In conclusion, N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-nitrophenyl)acetamide (CAS No. 1333839-69-2) represents a cutting-edge advancement in organic chemistry. Its versatile structure and diverse applications position it as a valuable tool for researchers across multiple disciplines.

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